benzyl 4-bromo-3-nitrobenzoate
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Overview
Description
Benzyl 4-bromo-3-nitrobenzoate is an organic compound characterized by a benzyl ester functional group attached to a 4-bromo-3-nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-bromo-3-nitrobenzoate typically involves a multi-step process starting from benzene. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of a bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: Formation of the benzyl ester by reacting 4-bromo-3-nitrobenzoic acid with benzyl alcohol in the presence of a dehydrating agent like sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-3-nitrobenzoic acid and benzyl alcohol under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: 4-bromo-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-bromo-3-nitrobenzoic acid and benzyl alcohol
Scientific Research Applications
Benzyl 4-bromo-3-nitrobenzoate finds applications in several scientific research areas:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of benzyl 4-bromo-3-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as a building block, undergoing reactions that form new chemical bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-3-nitrobenzoic acid
- 4-Bromo-3-nitrobenzyl alcohol
- 4-Bromo-3-nitrobenzamide
Comparison: Benzyl 4-bromo-3-nitrobenzoate is unique due to its ester functional group, which imparts different reactivity compared to its acid, alcohol, and amide counterparts. This ester group allows for specific reactions such as hydrolysis and transesterification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 4-bromo-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSHDOQIXAJNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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